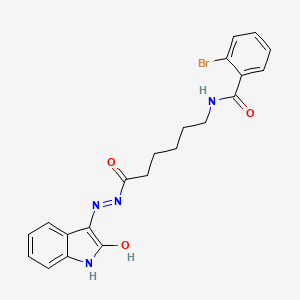
(E)-2-bromo-N-(6-oxo-6-(2-(2-oxoindolin-3-ylidene)hydrazinyl)hexyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-bromo-N-(6-oxo-6-(2-(2-oxoindolin-3-ylidene)hydrazinyl)hexyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and is known to exhibit various biochemical and physiological effects.
Scientific Research Applications
Anticancer Activity
(E)-2-bromo-N-(6-oxo-6-(2-(2-oxoindolin-3-ylidene)hydrazinyl)hexyl)benzamide and its derivatives have shown significant potential in anticancer research. Studies have found that these compounds exhibit remarkable antitumor activity against various cancer cell lines, such as Daoy, UW228-2, Huh-7, Hela, and MDA-MB231. Some of these compounds were more potent than standard drugs in inhibiting cancer cell proliferation (Alafeefy et al., 2015). Additionally, other studies have reported the synthesis of related compounds showing significant anticancer and antioxidant activities against HeLa, IMR-32, and MCF-7 cancer cell lines (Gudipati et al., 2011).
Antifungal Activity
Compounds related to this compound have also been explored for their antifungal properties. Novel derivatives of this compound have been tested against phytopathogenic fungi and yeasts, demonstrating significant antifungal activity (Ienascu et al., 2018).
Apoptosis Induction
Some substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides, closely related to this compound, have been discovered as potent inducers of apoptosis in cancer cells. These compounds were identified using high-throughput screening assays and showed significant activity in inhibiting tubulin polymerization, a crucial process in cell division (Sirisoma et al., 2009).
Protease-Activated Receptor Modulation
Related compounds have been reported as small-molecule agonists for protease-activated receptor 2 (PAR2), a G protein–coupled receptor. These agonists are valuable for understanding the physiological functions of PAR2 receptors and may have potential therapeutic applications (Gardell et al., 2008).
Cardioprotective Effects
One derivative, N-(benzo[d]oxazol-2-yl)-2-(5-bromo-2-oxoindolin-3-ylidene)hydrazinecarboxamide, has been evaluated for its cardioprotective activity. This compound showed significant efficacy in reducing cardiotoxic biomarkers and alleviating glutathione depletion in blood, suggesting potential for protecting against heart damage (Reddy et al., 2012).
properties
IUPAC Name |
2-bromo-N-[6-[(2-hydroxy-1H-indol-3-yl)diazenyl]-6-oxohexyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O3/c22-16-10-5-3-8-14(16)20(28)23-13-7-1-2-12-18(27)25-26-19-15-9-4-6-11-17(15)24-21(19)29/h3-6,8-11,24,29H,1-2,7,12-13H2,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGQFULLLOHETK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CCCCCNC(=O)C3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide](/img/structure/B2410371.png)
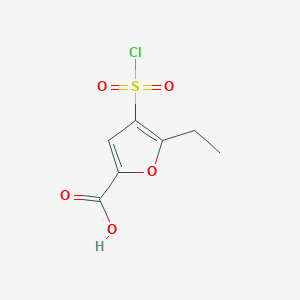
![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one](/img/structure/B2410373.png)
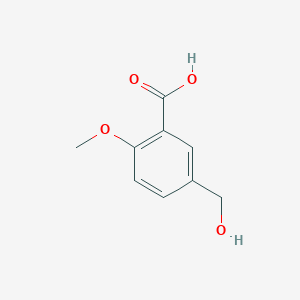
![N-(4-acetylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2410377.png)
![1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2410378.png)
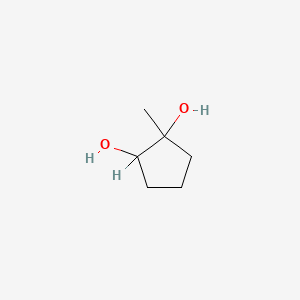
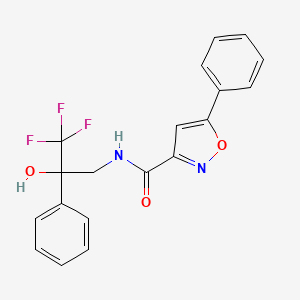
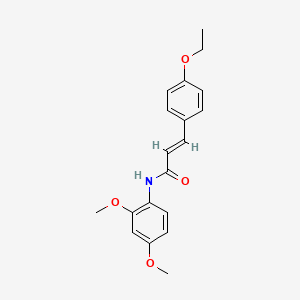
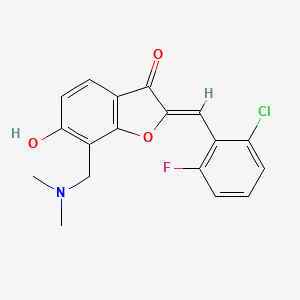
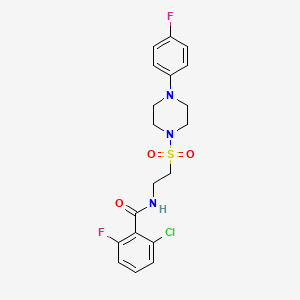

![Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate](/img/structure/B2410390.png)
![Tert-butyl N-[2-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]carbamate](/img/structure/B2410393.png)